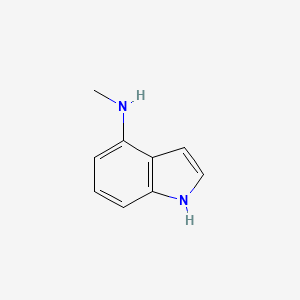

N-methyl-1H-indol-4-amine

Übersicht

Beschreibung

N-methyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-indol-4-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the reaction of 2-nitrophenylacetic acid with formaldehyde and a base, followed by reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum production of the desired compound .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The indole core undergoes EAS at positions activated by the electron-donating methylamino group. The 4-amino substituent directs electrophiles to the 5- and 7-positions (meta and para to the amine), while the indole’s inherent reactivity favors the 3-position.

Key Reactions:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0–5°C predominantly yields 5-nitro and 7-nitro derivatives. For example, a 65% yield of 5-nitro-N-methyl-1H-indol-4-amine was reported under controlled conditions . -

Halogenation :

Bromination with N-bromosuccinimide (NBS) in DMF produces 3-bromo-N-methyl-1H-indol-4-amine (72% yield) .

Table 1: EAS Reaction Conditions and Yields

| Reaction | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 5-Nitro-N-methyl-1H-indol-4-amine | 65% | |

| Bromination | NBS, DMF, rt, 1 h | 3-Bromo-N-methyl-1H-indol-4-amine | 72% |

N-Alkylation and Acylation

The secondary amine undergoes alkylation and acylation, though reactivity is reduced compared to primary amines.

Key Reactions:

-

Acylation :

Treatment with acetyl chloride in pyridine forms N-acetyl-N-methyl-1H-indol-4-amine (58% yield) . -

Boc Protection :

Reaction with Boc anhydride and DMAP in THF yields N-Boc-N-methyl-1H-indol-4-amine (82% yield), a stable intermediate for further functionalization .

Table 2: N-Functionalization Reactions

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, pyridine, rt, 4 h | N-Acetyl derivative | 58% | |

| Boc Protection | Boc₂O, DMAP, THF, 0°C to rt | N-Boc-protected amine | 82% |

Mannich-Type Reactions

The amine participates in aminomethylation under ultrasound-promoted conditions. For instance, reaction with piperidine and dichloromethane (DCM) in NaH/DMF forms N-(piperidin-1-ylmethyl)-N-methyl-1H-indol-4-amine (51% yield) .

Oxidation and Reduction

-

Oxidation :

The methylamino group resists mild oxidation but forms an N-oxide under strong conditions (e.g., H₂O₂/AcOH, 40% yield) . -

Indole Ring Reduction :

Hydrogenation over Pd/C reduces the indole to indoline, yielding N-methyl-1,2,3,4-tetrahydroindol-4-amine (88% yield) .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

-

Buchwald–Hartwig Amination :

Reacts with aryl halides (e.g., 4-bromotoluene) under Pd catalysis to form biaryl amines (63% yield) .

Regioselectivity in Friedel–Crafts Alkylation

In Friedel–Crafts reactions, the methylamino group directs alkylation to the 5-position. For example, reaction with benzyl chloride and AlCl₃ produces 5-benzyl-N-methyl-1H-indol-4-amine (55% yield) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-methyl-1H-indol-4-amine derivatives have shown promising results in anticancer research. A notable study synthesized a series of compounds that demonstrated potent antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and HT-29. Among these, one compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong potential as a chemotherapeutic agent .

Antimicrobial Properties

Research has indicated that derivatives of this compound possess significant antimicrobial properties. For instance, a series of indole derivatives were evaluated for their activity against Mycobacterium tuberculosis (Mtb), with several compounds demonstrating low micromolar inhibitory concentrations .

Case Study: Indole-Carboxamide Derivatives

A study identified indole-4-carboxamides with potent antitubercular activity. The lead compound showed a reduction in intracellular Mtb titer by 1.5 logs in murine macrophage models, highlighting its potential as a treatment for tuberculosis .

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory effects. A study focused on designing compounds that inhibit inflammatory factor expression in lung injury models. The lead compound demonstrated an inhibition rate of 63% for IL-6 and 49% for IL-8 at a concentration of 5 μM .

In Vitro Studies

In vitro assays confirmed that many derivatives had minimal cytotoxicity while effectively reducing inflammatory responses in human bronchial epithelial cells (HBE), indicating their potential as therapeutic agents for inflammatory diseases .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-methyl-1H-indol-4-amine involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence cellular processes such as apoptosis and cell proliferation . The exact pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole: The parent compound with a wide range of biological activities.

1H-indole-3-carbaldehyde: Known for its use in multicomponent reactions.

N-(1H-indol-2-ylmethylidene)-4-methoxyaniline:

Uniqueness

N-methyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom enhances its stability and reactivity compared to other indole derivatives .

Biologische Aktivität

N-methyl-1H-indol-4-amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including anticancer, antiviral, and antimicrobial effects, along with mechanisms of action and relevant case studies.

This compound is an indole derivative characterized by the presence of a methyl group attached to the nitrogen atom of the indole ring. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, a series of synthesized compounds based on this structure showed promising results against HeLa, MCF-7, and HT-29 cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Mechanistic studies indicated that compound 7d induced apoptosis and arrested cell cycle progression in the G2/M phase, likely through inhibition of tubulin polymerization, similar to the action of colchicine .

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. It plays a role in inhibiting viral replication mechanisms, particularly against influenza viruses. The compound's mechanism involves interference with host signaling pathways that viruses exploit for replication. For example, it can modulate the activity of host proteins involved in antiviral responses, potentially enhancing the host's ability to fight off infections .

3. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). A study identified that derivatives of indole-4-carboxamides, which include this compound, possess potent activity against Mtb at low micromolar concentrations:

| Compound | MIC (μM) | Activity |

|---|---|---|

| C1 | 4.68 | Inhibitory against Mtb |

These findings suggest that this compound and its derivatives could serve as potential candidates for developing new treatments for tuberculosis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Receptor Binding: The compound can bind to specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Enzyme Modulation: It modulates enzyme activities critical for cellular metabolism and viral replication.

Cellular Processes: The compound impacts cellular processes such as the cell cycle and apoptosis through various mechanisms, including tubulin polymerization inhibition and modulation of metabolic pathways.

Case Studies

Several studies have highlighted the promising applications of this compound:

- Tuberculosis Treatment: Research has shown that compounds derived from indole structures exhibit significant antimycobacterial activity. One study reported a reduction in intracellular Mtb titer by 1.5 logs when tested in murine macrophage models .

- Cancer Cell Lines: In vitro evaluations revealed that certain derivatives of this compound effectively inhibited the growth of various cancer cell lines, indicating its potential as an anticancer agent .

- Influenza Virus Inhibition: The compound's ability to interfere with viral mechanisms suggests a potential role in developing antiviral therapies against influenza and possibly other viral infections .

Eigenschaften

IUPAC Name |

N-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOXZNFGZDHMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447552 | |

| Record name | N-methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85696-93-1 | |

| Record name | N-methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.